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3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde
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Overview
Description
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cyclopentane derivative with a methyl group and a 2-methylprop-2-en-1-yl group attached to the cyclopentane ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with isobutene in the presence of a strong acid catalyst to form the corresponding cyclopentane derivative. This intermediate is then subjected to a series of reactions, including oxidation and reduction steps, to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and 2-methylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to interact with various biological targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde.
2-Methylprop-2-en-1-yl derivatives: Compounds with similar structural motifs and reactivity.
Cyclopentane derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
This compound is unique due to its combination of a cyclopentane ring, a methyl group, a 2-methylprop-2-en-1-yl group, and an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3-Methyl-1-(2-methylprop-2-en-1-yl)cyclopentane-1-carbaldehyde, with the molecular formula C11H18O and a molecular weight of approximately 166.26 g/mol, is an organic compound notable for its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules.
Structural Characteristics
The compound features a cyclopentane ring along with an aldehyde functional group and a branched alkenyl substituent. Its structural complexity provides avenues for diverse chemical reactions, including nucleophilic additions and Schiff base formation with amines, which are significant in biochemical pathways.
Biological Activity
Research indicates that this compound may exhibit various biological activities through its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions. This interaction can lead to significant biological effects, making the compound a candidate for further studies in drug development.
The primary mechanism of action involves:
- Formation of Schiff Bases : The aldehyde can react with amines to form Schiff bases, which are important intermediates in many biochemical processes.
- Nucleophilic Addition Reactions : The compound's aldehyde functionality allows it to participate in nucleophilic addition reactions, enhancing its versatility in organic synthesis .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- Inhibitory Effects on Bacterial Secretion Systems : In a study examining the inhibition of type III secretion systems (T3SS) in pathogenic bacteria, compounds similar to this compound were found to downregulate key activators without entirely inhibiting secretion processes. This suggests potential applications in treating bacterial infections .
- Antimicrobial Activity : Preliminary screenings have indicated that structurally similar compounds exhibit antimicrobial properties. While specific data for this compound is limited, its structural analogs have shown promise against various pathogens .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their notable features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde | C11H18O | Similar structure but different methyl group positioning |
3-Methylbutanal | C5H10O | A simpler aldehyde without cyclic structure |
3-Hydroxybutanal | C4H8O2 | Contains hydroxyl group instead of an alkene |
3-Methylcyclopentanecarboxaldehyde | C6H10O | Contains a carboxylic acid functional group |
This comparison highlights the unique bicyclic structure of this compound, which may influence its reactivity and biological interactions distinctly compared to these similar compounds .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-1-(2-methylprop-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9(2)6-11(8-12)5-4-10(3)7-11/h8,10H,1,4-7H2,2-3H3 |
InChI Key |
DZJBIIIRJKYPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=C)C)C=O |
Origin of Product |
United States |
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